(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H16N2O/c1-15-12-4-2-10(3-5-12)14-8-9-6-11(14)7-13-9/h2-5,9,11,13H,6-8H2,1H3/t9-,11-/m1/s1 |
InChI Key |
IACCJBSRBQSTTF-MWLCHTKSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C[C@H]3C[C@@H]2CN3 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3CC2CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.
Cyclization: The key step involves the cyclization of the intermediate to form the diazabicycloheptane core. This can be achieved through a series of condensation reactions under controlled conditions.
Substitution: The methoxyphenyl group is introduced via a substitution reaction, often using a suitable aryl halide and a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and bases such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used as a ligand in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Pharmacological and Physicochemical Properties
The substituent at position 2 significantly influences electronic properties, solubility, and target binding. Below is a comparative analysis:
Key Observations :
- The 4-methoxyphenyl group optimizes aromatic interactions in receptor binding, critical for antitumor activity .
- Fluorine substitution improves metabolic stability and blood-brain barrier penetration, relevant for neuropharmacology .
- Methyl derivatives serve as versatile intermediates due to minimal steric effects .
Stereochemical Influence on Activity
The (1R,4R) configuration is enantiomeric to (1S,4S) derivatives, leading to divergent biological and catalytic outcomes:
Implications :
Biological Activity
(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molar Mass : 204.27 g/mol
- CAS Number : 1258073-91-4
The compound consists of a bicyclic framework with two nitrogen atoms incorporated into a seven-membered ring, along with a methoxyphenyl substituent that enhances its lipophilicity and biological interactions.
The precise mechanism of action for this compound is still under investigation. Preliminary studies suggest that it may modulate neurotransmitter systems or inhibit certain enzymatic reactions, potentially affecting pathways related to neuropharmacology and cancer treatment.
Antiproliferative Activity
Recent studies have indicated significant antiproliferative effects of related diazabicyclo compounds against various cancer cell lines. For instance, derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane demonstrated potent activity against cervical cancer cell lines (HeLa, CaSki, and ViBo), with IC values indicating superior efficacy compared to standard chemotherapeutics like Cisplatin and Paclitaxel . This suggests that the structural features of diazabicyclo compounds may confer similar activities to this compound.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been explored in various models. It is hypothesized that the methoxy group enhances binding affinity to specific receptors involved in mood regulation and cognitive functions. Studies have shown potential anxiolytic and antidepressant-like effects in animal models .
Case Studies
Q & A
Q. What are the key synthetic routes for (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane?
The synthesis typically involves stereocontrolled multi-step reactions. One prominent method is an epimerization-lactamization cascade starting from (2S,4R)-4-aminoproline methyl esters. Under basic conditions, the substrate undergoes 2-epimerization followed by intramolecular aminolysis to form the bicyclic lactam intermediate. Critical factors include:
- Use of electron-withdrawing N-protective groups (e.g., tert-butyloxycarbonyl [Boc]) to stabilize intermediates.
- Strong bases (e.g., NaH or KHMDS) to promote epimerization and cyclization.
- Reaction temperature control (typically 0–25°C) to minimize side reactions .
Another route employs directed lithiation of N-protected trans-4-hydroxy-L-proline derivatives. The rigid bicyclic structure is formed via asymmetric induction using chiral bases like (-)-sparteine .
Q. How is the stereochemistry of this compound confirmed?
Stereochemical confirmation relies on:
- X-ray crystallography for unambiguous assignment of absolute configuration.
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) to resolve enantiomers. Retention times and elution order are compared against racemic mixtures .
- Optical rotation measurements ([α]D) to correlate with literature values of known stereoisomers .
Q. What analytical techniques are used to characterize derivatives of this compound?
- NMR spectroscopy : 1H and 13C NMR identify substituent environments and confirm bicyclic integrity. Key signals include the methoxyphenyl aromatic protons (δ 6.8–7.2 ppm) and bridgehead carbons (δ 50–60 ppm) .
- Mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine/bromine substituents) .
- Polarimetry : Monitors enantiopurity during derivatization .
Advanced Research Questions
Q. How does the rigid bicyclic scaffold influence catalytic efficiency in asymmetric organocatalysis?
The diazabicyclo[2.2.1]heptane core provides conformational rigidity , enhancing enantioselectivity by restricting rotational freedom. For example, in the Biginelli reaction , derivatives of this compound catalyze the formation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with up to 46% enantiomeric excess (ee) . The methoxyphenyl group at C2 modulates steric and electronic interactions with substrates, favoring (S)-enantiomer formation .
Q. Table 1: Substituent Effects on Catalytic Performance in the Biginelli Reaction
| Aldehyde Substituent | Yield (%) | ee (%) |
|---|---|---|
| p-Methoxy | 94 | 46 |
| m-Hydroxy | 85 | 40 |
| p-Chloro | 72 | 28 |
| p-Nitro | 65 | 0 (racemic) |
| Data from asymmetric catalysis studies using 10 mol% catalyst . |
Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?
Conflicting stereochemical data often arise from:
- Epimerization under basic conditions : Mitigated by using milder bases (e.g., DBU instead of NaH) and low temperatures.
- Competing reaction pathways : Chromatographic separation (e.g., flash chromatography with toluene/diethyl ether) isolates diastereomers .
- Dynamic kinetic resolution : Chiral additives (e.g., (-)-sparteine) bias intermediate equilibria toward the desired enantiomer .
Q. How does the methoxyphenyl substituent impact biological activity?
In studies on α4β2-nicotinic acetylcholine receptor (nAChR) partial agonism , the methoxyphenyl group enhances binding affinity by forming π-π interactions with aromatic residues in the receptor’s ligand-binding domain. Derivatives like (1S,4S)-2-[5-(methoxyethyl)cyclopropyl]pyridin-3-yl analogs show nanomolar potency (IC50 < 50 nM), with the substituent’s electron-donating properties stabilizing transition states .
Q. What computational methods predict the compound’s reactivity in new reactions?
- Density Functional Theory (DFT) : Models transition states for cycloadditions or nucleophilic attacks, highlighting orbital interactions (e.g., HOMO-LUMO gaps).
- Molecular Dynamics (MD) : Simulates ligand-receptor binding to prioritize derivatives for synthesis .
- QSPR/QSAR : Correlates substituent electronic parameters (Hammett σ) with catalytic or biological activity .
Q. Why do electron-withdrawing groups on aryl aldehydes reduce enantioselectivity in DHPM synthesis?
Electron-withdrawing groups (e.g., -NO2) deactivate the aldehyde, slowing the rate-limiting Mannich step. This allows racemization via reversible enamine formation, eroding ee. In contrast, electron-donating groups (e.g., -OMe) accelerate the reaction, preserving stereochemical integrity .
Q. Key Takeaways
- Stereocontrol hinges on reaction conditions and protective group strategies.
- Catalytic efficiency is maximized with rigid scaffolds and optimized substituents.
- Data contradictions are addressed through kinetic control and advanced separation techniques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
